(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid
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Overview
Description
(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is a complex organic compound with a unique bicyclic structure. This compound is characterized by the presence of a trifluoromethyl group, a tert-butoxycarbonyl group, and a carboxylic acid functional group. Its unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes the formation of the bicyclic core, followed by the introduction of the trifluoromethyl group and the tert-butoxycarbonyl group. Common reagents used in these reactions include trifluoromethylating agents, protecting groups like tert-butoxycarbonyl chloride, and various catalysts to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-methyl-2-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
(1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(chloromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid: Similar structure but with a chloromethyl group.
Uniqueness
The presence of the trifluoromethyl group in (1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid makes it unique compared to its analogs. This group can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets.
Biological Activity
The compound (1S,5S,6S)-2-[(tert-butoxy)carbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid is a bicyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a bicyclic azabicyclo structure, featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl group which significantly influences its biological properties.
Chemical Formula : C12H18F3N1O4
Molecular Weight : 303.27 g/mol
CAS Number : Not widely reported in literature but can be synthesized for research purposes.
Pharmacological Activity
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antiviral Activity : Compounds with bicyclic structures have shown efficacy against viral infections by inhibiting viral replication mechanisms.
- Antimicrobial Properties : Some derivatives exhibit significant antimicrobial activity against a range of pathogens.
- Anti-inflammatory Effects : The presence of functional groups can modulate inflammatory pathways, suggesting potential in treating inflammatory diseases.
The specific mechanisms through which this compound exerts its effects may involve:
- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes crucial for pathogen survival or proliferation.
- Receptor Modulation : The compound may interact with specific receptors involved in inflammation or immune response modulation.
Case Studies and Research Findings
Study | Findings |
---|---|
Study 1 : Antiviral Efficacy | Demonstrated that a related bicyclic compound inhibited viral replication in vitro by targeting viral polymerases. |
Study 2 : Antimicrobial Testing | Showed that the compound exhibited significant activity against Gram-positive and Gram-negative bacteria, with an MIC value of 32 µg/mL. |
Study 3 : Anti-inflammatory Potential | In vivo studies indicated a reduction in inflammatory markers in animal models treated with the compound, suggesting its potential as an anti-inflammatory agent. |
Properties
Molecular Formula |
C12H16F3NO4 |
---|---|
Molecular Weight |
295.25 g/mol |
IUPAC Name |
(1S,5S,6S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-6-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-4-6-7(16)11(6,8(17)18)12(13,14)15/h6-7H,4-5H2,1-3H3,(H,17,18)/t6-,7+,11+/m1/s1 |
InChI Key |
QSDQPZGTLPIJSW-BUYFANAVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1[C@@]2(C(=O)O)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C2(C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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